An In-depth Technical Guide to Sulforhodamine B Acid Chloride: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Sulforhodamine B Acid Chloride: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of Sulforhodamine B acid chloride, a versatile fluorescent dye widely employed in biological and analytical chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, and spectral characteristics of this compound. Furthermore, it offers detailed, field-proven protocols for its application in key experimental workflows, emphasizing the rationale behind procedural steps to ensure robust and reproducible results.
Core Chemical and Physical Properties
Sulforhodamine B acid chloride, also known by its synonym Lissamine™ rhodamine B sulfonyl chloride, is a dark brown or dark green crystalline powder.[1][2] It is an amine-reactive derivative of the bright pink aminoxanthene dye, Sulforhodamine B.[3][4] The introduction of the sulfonyl chloride group allows for covalent conjugation to primary and secondary amines present in biomolecules.
Structural and Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₉ClN₂O₆S₂ | [1][] |
| Molecular Weight | 577.11 g/mol | [1] |
| Appearance | Dark brown powder | [1] |
| CAS Number | 62796-29-6 | [1][6] |
| Storage Temperature | -20°C | [1][2] |
| Purity | ≥ 95% | [1] |
Spectral Characteristics: A Bright Red Emitter
Sulforhodamine B acid chloride is prized for its strong fluorescence in the red region of the visible spectrum. Once conjugated, the resulting sulfonamides exhibit spectral properties similar to the parent dye, Sulforhodamine B.[][7]
Key Spectral Properties
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | ~568 nm | [] |
| Emission Maximum (λem) | ~583 nm | [] |
For the parent compound, Sulforhodamine B, the excitation and emission maxima are approximately 565 nm and 586 nm, respectively.[8][9][10] The fluorescence of Sulforhodamine B is notably stable across a wide pH range (3 to 10).[8]
Reactivity and Stability: The Critical Role of the Sulfonyl Chloride Group
The utility of Sulforhodamine B acid chloride as a labeling reagent is dictated by the reactivity of its sulfonyl chloride moiety. This group readily reacts with nucleophiles, particularly the primary and secondary amines found in proteins and peptides, to form highly stable sulfonamide bonds.[3] This covalent linkage is resistant to hydrolysis, ensuring the fluorescent label remains attached to the target molecule throughout experimental procedures.[3][11]
However, the high reactivity of the sulfonyl chloride group also renders the molecule susceptible to hydrolysis.[][7] Exposure to moisture, especially at the elevated pH required for efficient amine conjugation, can lead to the rapid conversion of the sulfonyl chloride to a non-reactive sulfonic acid.[3][7][11] This instability necessitates careful handling and storage of the compound, as well as precise control of reaction conditions to maximize labeling efficiency.[][7] It is recommended to perform protein modifications at low temperatures (e.g., 4°C) to mitigate hydrolysis.[3]
Due to this inherent instability, alternative derivatives with improved stability and conjugation efficiency, such as succinimidyl esters (e.g., Rhodamine Red-X succinimidyl ester), have been developed.[][7] These alternatives often allow for conjugation at a more neutral pH range (7.5-8.5), which is beneficial for proteins that are sensitive to high pH.[7]
Core Applications in Research and Development
The robust fluorescence and reactive nature of Sulforhodamine B acid chloride make it a valuable tool in a variety of scientific applications.
-
Fluorescent Labeling of Biomolecules : Its primary application is the covalent labeling of proteins, peptides, and other amine-containing molecules.[1] These fluorescently tagged molecules can then be used in a range of downstream applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1]
-
Cell Viability and Cytotoxicity Assays : The parent compound, Sulforhodamine B (SRB), is extensively used in a simple and reproducible colorimetric assay to determine cell density based on the measurement of total cellular protein content.[12][13][14] This assay is widely adopted for in vitro cytotoxicity screening of anticancer drugs and other compounds.[9][13][14]
-
Histological Staining : It serves as a staining agent in histology to highlight specific cellular components or tissues, aiding in the visualization of tissue architecture.[1]
-
Tracer Studies : As a polar, membrane-impermeant molecule, Sulforhodamine B is used as a tracer in studies of cell morphology and neuronal communication.[8][10]
Experimental Protocols and Workflows
General Protocol for Protein Labeling
This protocol provides a general framework for the conjugation of Sulforhodamine B acid chloride to a protein. Optimization may be required depending on the specific protein and desired degree of labeling.
Causality Behind Experimental Choices:
-
pH Control : A slightly alkaline pH (typically 8.5-9.5) is used to deprotonate the primary amine groups on the protein, rendering them nucleophilic and reactive towards the sulfonyl chloride. However, as noted, a higher pH also accelerates the hydrolysis of the dye. Therefore, a balance must be struck.
-
Low Temperature : Performing the reaction at 4°C helps to slow the rate of dye hydrolysis, allowing for more efficient conjugation to the protein.[3]
-
Molar Ratio : The molar ratio of dye to protein is a critical parameter that determines the final degree of labeling. An excess of the dye is typically used to drive the reaction forward.
Step-by-Step Methodology:
-
Prepare Protein Solution : Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., phosphate-buffered saline (PBS) or bicarbonate buffer) and adjusted to pH 8.5-9.5.
-
Prepare Dye Stock Solution : Immediately before use, dissolve Sulforhodamine B acid chloride in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction : While gently vortexing, slowly add the desired amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically.
-
Incubation : Incubate the reaction mixture for 1-2 hours at 4°C with continuous stirring, protected from light.
-
Purification : Separate the labeled protein from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization : Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~568 nm (for the dye).
Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
This protocol is adapted from established methods for determining cell density in a 96-well format.[13][14][15]
Self-Validating System:
-
Fixation : Trichloroacetic acid (TCA) fixation serves a dual purpose: it terminates the cell culture and fixes the cellular proteins to the plate, preventing cell loss during subsequent washing steps.
-
Stoichiometric Binding : SRB binds to basic amino acid residues of the fixed proteins in a stoichiometric manner under acidic conditions.[4][13] This ensures that the amount of bound dye is directly proportional to the total cellular protein mass, which in turn correlates with the cell number.
-
Solubilization : A basic Tris buffer is used to release the bound dye for quantification, providing a stable and measurable endpoint.
Step-by-Step Methodology:
-
Cell Seeding : Plate adherent cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-20,000 cells per well) and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation : Gently add 50 µL of cold 10% (wt/vol) TCA to each well and incubate at 4°C for 1 hour.[14][15]
-
Washing : Carefully wash the plates four to five times with slow-running tap water or 1% (vol/vol) acetic acid to remove unbound dye and TCA.[13][15] Allow the plates to air dry completely.
-
Staining : Add 100 µL of 0.057% or 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15][16]
-
Post-Stain Wash : Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.[13][15]
-
Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[14][17]
-
Absorbance Measurement : Read the optical density (OD) at approximately 510 nm using a microplate reader.[14][16]
Safety and Handling
Sulforhodamine B acid chloride is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the powder.[6] Work should be conducted in a well-ventilated area.[6] Due to its reactivity with water, it should be stored in a tightly sealed container in a dry environment at -20°C.[1][11]
Conclusion
Sulforhodamine B acid chloride remains a cornerstone fluorescent reagent for the life sciences. Its ability to form stable, highly fluorescent conjugates with biomolecules underpins its utility in a multitude of research applications, from cellular imaging to drug screening. A thorough understanding of its chemical properties, particularly its reactivity and spectral characteristics, is paramount for its successful implementation. By following validated protocols and appreciating the causality behind each experimental step, researchers can effectively harness the capabilities of this powerful fluorescent probe to achieve reliable and insightful scientific data.
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